Cas no 1807223-46-6 (Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate)

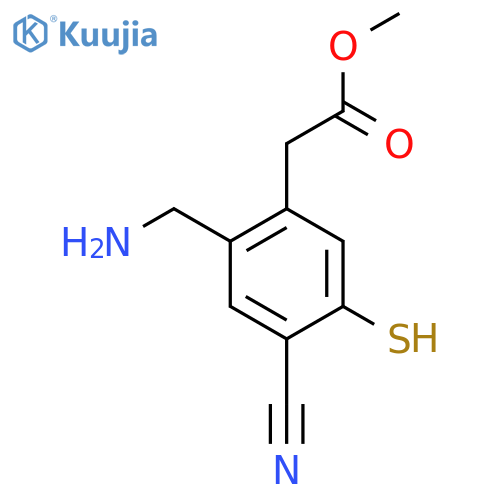

1807223-46-6 structure

商品名:Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate

CAS番号:1807223-46-6

MF:C11H12N2O2S

メガワット:236.290181159973

CID:4938772

Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate

-

- インチ: 1S/C11H12N2O2S/c1-15-11(14)4-7-3-10(16)9(6-13)2-8(7)5-12/h2-3,16H,4-5,12H2,1H3

- InChIKey: QWDHXQSPWRLRBX-UHFFFAOYSA-N

- ほほえんだ: SC1C(C#N)=CC(CN)=C(C=1)CC(=O)OC

計算された属性

- せいみつぶんしりょう: 236.06194880 g/mol

- どういたいしつりょう: 236.06194880 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 236.29

- トポロジー分子極性表面積: 77.1

- 疎水性パラメータ計算基準値(XlogP): 0.4

Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015030673-500mg |

Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate |

1807223-46-6 | 97% | 500mg |

782.40 USD | 2021-06-17 | |

| Alichem | A015030673-1g |

Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate |

1807223-46-6 | 97% | 1g |

1,534.70 USD | 2021-06-17 | |

| Alichem | A015030673-250mg |

Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate |

1807223-46-6 | 97% | 250mg |

475.20 USD | 2021-06-17 |

Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1807223-46-6 (Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate) 関連製品

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量